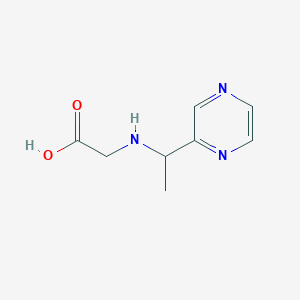

(1-Pyrazin-2-yl-ethylamino)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-pyrazin-2-ylethylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(11-5-8(12)13)7-4-9-2-3-10-7/h2-4,6,11H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBCWYQXQSISRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of (1-Pyrazin-2-yl-ethylamino)-acetic acid

Executive Summary

(1-Pyrazin-2-yl-ethylamino)-acetic acid (Formula: C₈H₁₁N₃O₂) is a specialized heterocyclic amino acid derivative characterized by a secondary amine linkage between a pyrazine ring and a glycine moiety. Structurally, it serves as a critical "linker" scaffold in medicinal chemistry, particularly in the design of peptidomimetics and Peptide Nucleic Acid (PNA) monomers where the pyrazine ring acts as a hydrogen-bonding acceptor or a bioisostere for aromatic side chains.

This guide provides a definitive technical analysis of its physicochemical behavior, focusing on its zwitterionic nature, ionization constants (pKa), and solubility profiles. Furthermore, it outlines a robust, self-validating synthetic protocol via reductive amination, addressing the specific challenges of handling electron-deficient heteroaromatic systems.

Molecular Architecture & Identification

The molecule consists of a 2-substituted pyrazine ring attached to the

| Parameter | Specification |

| Systematic Name | |

| Chemical Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| CAS Registry Number | Not formally assigned (Catalog Ref: TH-A08554) |

| Chirality | Contains 1 Chiral Center (C1 of ethyl group) |

| Structural Class |

Physicochemical Parameters (Theoretical & Experimental)

Understanding the ionization state of this compound is paramount for extraction, purification, and biological assay formulation.

Ionization Constants (pKa)

The molecule possesses three ionizable centers. The interplay between the electron-withdrawing pyrazine ring and the secondary amine shifts the basicity compared to standard alkyl amines.

| Functional Group | Estimated pKa | State at pH 7.4 | Causality & Insight |

| Carboxylic Acid | Deprotonated ( | Typical for | |

| Pyrazine Nitrogen | Neutral ( | Pyrazine is a | |

| Secondary Amine | Protonated ( | Slightly less basic than typical dialkylamines ( |

Isoelectric Point (pI):

Calculated as the average of the zwitterionic transitions:

Lipophilicity & Solubility Profile

-

LogP (Neutral): Estimated at -0.5 to 0.0. The lipophilic ethyl group partially offsets the polarity of the glycine and pyrazine fragments.

-

LogD (pH 7.4):

. At physiological pH, the molecule exists primarily as a zwitterion (

Visualization: pH-Dependent Speciation

The following diagram illustrates the dominant species across the pH scale. This is critical for determining the optimal pH for Liquid-Liquid Extraction (LLE).

Figure 1: Speciation of this compound. The zwitterionic form dominates at neutral pH, necessitating specific extraction protocols (e.g., n-Butanol or HILIC chromatography).

Synthetic Methodology: Reductive Amination[8][9][12][13]

The most reliable route to this scaffold is the reductive amination of 2-acetylpyrazine with glycine ethyl ester, followed by hydrolysis. This approach avoids the over-alkylation often seen with direct alkylation.

Protocol Architecture

Reagents:

-

Ketone: 2-Acetylpyrazine (1.0 eq)

-

Amine: Glycine ethyl ester hydrochloride (1.2 eq)

-

Base: Triethylamine (TEA) (1.2 eq) - To free the amine base.

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Mild, selective for imines.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow

-

Imine Formation (In Situ):

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) in portions.

-

Stir at RT for 12–16 hours.

-

Why STAB? Unlike

, STAB is less likely to reduce the electron-deficient pyrazine ring or the ester group.

-

-

Quench & Workup:

-

Hydrolysis (Ester Cleavage):

-

Dissolve the intermediate in THF/Water (1:1).

-

Add LiOH (2.0 eq). Stir for 2 hours.

-

Critical Purification Step: Acidify to pH ~5.2 (the pI). The zwitterionic product may precipitate or can be purified via ion-exchange resin (Dowex 50W).

-

Figure 2: Synthetic workflow for this compound via reductive amination.

Stability & Handling Profile

-

Oxidative Stability: The pyrazine ring is susceptible to

-oxidation by strong peroxides (e.g., mCPBA). Avoid oxidizing conditions during workup. -

Hygroscopicity: As a zwitterionic amino acid derivative, the solid is likely hygroscopic. Store in a desiccator at -20°C.

-

Racemization: The chiral center at the ethyl group is relatively stable, but strong basic conditions at high temperatures could induce racemization via enolization (though less likely without an adjacent carbonyl on the ethyl side).

References

-

PubChem. [(Pyrazin-2-ylmethyl)-amino]-acetic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]

-

ThoreauChem. Product Detail: this compound.[4] Available at: [Link]

-

Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Amines via Reductive Amination. Available at: [Link]

Sources

- 1. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Product Inquiry [thoreauchem.com]

Molecular Structure and Chemical Stability of Pyrazine-Based Amino Acids: A Technical Guide

This guide is structured to provide actionable, high-level technical insights for researchers working with pyrazine-based amino acids in drug discovery and peptide synthesis.

Executive Summary & Strategic Importance

Pyrazine (1,4-diazine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and benzene.[1] In the context of amino acids, pyrazine derivatives fall into two distinct structural classes with vastly different chemical behaviors:

-

Side-Chain Pyrazines (e.g., 3-(2-pyrazinyl)-L-alanine): Behave similarly to phenylalanine; compatible with standard Solid Phase Peptide Synthesis (SPPS).[1][2]

-

Backbone Pyrazines (e.g., 3-aminopyrazine-2-carboxylic acid): Possess electron-deficient exocyclic amines with extremely low nucleophilicity, presenting significant challenges in peptide coupling and stability.[1][2]

This guide details the physicochemical profiles, stability limitations, and optimized synthetic protocols for both classes.

Physicochemical Profile & Molecular Structure[3][4][5]

Electronic Structure and Aromaticity

The pyrazine ring is planar and electron-deficient (

-

Reduced Basicity: The ring nitrogens are very weak bases (

).[1] Unlike pyridine ( -

Nucleophilic Resistance: The ring is highly resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (

), especially when halogenated.[1]

Comparative Data: Pyrazine vs. Common Heterocycles

The following table contrasts the core properties relevant to drug design.

| Property | Pyrazine | Pyridine | Benzene | Impact on Amino Acid Design |

| Aromaticity | Aromatic ( | Aromatic | Aromatic | Stable scaffold; planar geometry.[1][2] |

| Dipole Moment | 0 D (Symmetric) | 2.2 D | 0 D | Lipophilicity modulation (LogP).[1][2] |

| Basicity ( | 0.65 (N1) | 5.23 | N/A | No N-protection needed in acidic SPPS.[1][2] |

| H-Bonding | 2 Acceptors | 1 Acceptor | None | Excellent for kinase hinge binding.[1][2] |

| Metabolic Liability | High (AO Oxidation) | Moderate (CYP) | Moderate | Aldehyde Oxidase (AO) is the primary clearance risk.[1] |

Chemical & Metabolic Stability[2]

Metabolic Instability: The Aldehyde Oxidase (AO) Problem

Unlike CYP450-mediated metabolism, pyrazines are primary substrates for cytosolic Aldehyde Oxidase (AO) .[1] AO attacks the electron-deficient carbon

-

Mechanism: Nucleophilic attack by the molybdenum cofactor (Mo-OH) on the electron-deficient ring carbon.[1][2]

-

Mitigation Strategy: Introduction of steric bulk (e.g., methyl, amino) at the C3/C5 positions blocks AO access.[1]

[1]

Photostability

Pyrazine derivatives are often fluorescent.[1][2] While simple pyrazines are photostable, donor-acceptor (D-A) systems (used as probes) can undergo photo-oxidation.[1][2][3]

-

Observation: Pyrazine-bridged D-A-D probes exhibit high photostability in cellular imaging compared to styrene-based fluorophores.[1][2]

-

Risk: In the presence of singlet oxygen (

), the ring can degrade.

Synthesis & Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) with Pyrazinylalanine

Context: For amino acids where the pyrazine is on the side chain (e.g., Fmoc-3-(2-pyrazinyl)-L-alanine). Challenge: Standard coupling is effective, but racemization can occur if activation is too aggressive.[1]

Step-by-Step Protocol:

-

Resin Selection: Use Rink Amide resin (0.6 mmol/g loading) for C-terminal amides.[1][2]

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 min).[1][2] Note: The pyrazine ring nitrogen does not interfere.

-

Coupling (Activation):

-

Reaction: Add to resin and shake for 45–60 minutes at room temperature.

-

Monitoring: Kaiser test (ninhydrin) works for primary amines.[1][2]

-

Cleavage: TFA/TIPS/Water (95:2.5:2.[1][2]5) for 2 hours. Pyrazine is stable in 95% TFA.[1][2]

Protocol B: Coupling 3-Aminopyrazine-2-Carboxylic Acid (Backbone)

Context: Incorporating the pyrazine ring into the peptide backbone.[1][2] Challenge: The exocyclic amine at position 3 is extremely non-nucleophilic due to the electron-withdrawing effect of the para-nitrogen and the ortho-carbonyl group. Standard HATU/HBTU coupling will fail or proceed with <5% yield.[1][2]

Optimized Solution Phase Protocol:

-

Activation: The carboxylic acid of the incoming amino acid (or peptide fragment) must be converted to an Acid Chloride or Mixed Anhydride .[4]

-

Coupling:

Decision Logic for Synthetic Strategy

References

-

Miniyar, P. B., et al. "Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review."[1] Mini-Reviews in Medicinal Chemistry, vol. 13, no. 11, 2013.

-

Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][5] Journal of Medicinal Chemistry, vol. 53, no.[1] 24, 2010. [1]

-

Bouz, G., et al. "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity."[1][2] Molecules, vol. 24, no.[1] 7, 2019. [1]

-

Palasek, S. A., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, vol. 27, no.[1] 5, 2022.[1]

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1][2] Bachem Technical Guides, 2024.[1]

Sources

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]

- 2. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of (1-Pyrazin-2-yl-ethylamino)-acetic acid in Drug Discovery

The following technical guide details the therapeutic potential and strategic application of (1-Pyrazin-2-yl-ethylamino)-acetic acid (also referred to as N-[1-(Pyrazin-2-yl)ethyl]glycine) in modern drug discovery.

Executive Summary

This compound represents a high-value pharmacophore scaffold rather than a standalone marketed therapeutic. Its structural architecture—combining a nitrogen-rich pyrazine ring, a chiral ethylamine linker, and a carboxylate tail—positions it as a critical building block for peptidomimetics , kinase inhibitors , and metabolic enzyme modulators (e.g., IDH1/2 inhibitors).

This guide analyzes the compound's utility in optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) , detailing its role in enhancing metabolic stability and solubility in lead optimization campaigns.

Chemical Profile & Structural Logic[1][2]

The molecule acts as a bioisostere for traditional amino acid side chains, offering unique physicochemical properties that improve drug-likeness.

Structural Deconstruction

-

Pyrazine Ring: A bioisostere of benzene and pyridine.[1] It lowers logP (increasing water solubility) and provides two potential Hydrogen Bond Acceptor (HBA) sites (N1, N4) for interaction with kinase hinge regions or active site residues.

-

Chiral Ethyl Linker: The C1-ethyl group creates a chiral center (R or S). This methyl substituent introduces conformational constraint (via A(1,3) strain), locking the bioactive conformation and improving selectivity compared to a flexible methylene linker.

-

Glycine Motif (Acetic Acid): Provides a zwitterionic character at physiological pH, enhancing solubility. It serves as a versatile "handle" for coupling to larger scaffolds (e.g., PROTAC linkers, macrocycles).

Physicochemical Properties (Calculated)

| Property | Value | Significance in Drug Design |

| Formula | C₈H₁₁N₃O₂ | Fragment-like molecular weight (<200 Da). |

| MW | 181.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | -0.8 to -1.2 | Highly hydrophilic; improves solubility of lipophilic payloads. |

| tPSA | ~66 Ų | Good membrane permeability potential (Rule of 5 compliant). |

| pKa (Acid) | ~2.1 | Deprotonated at physiological pH (Carboxylate). |

| pKa (Base) | ~3.5 (Pyrazine) | Weakly basic; less likely to be trapped in lysosomes. |

Therapeutic Applications & Mechanism of Action[3]

While not a drug itself, this moiety is a "privileged structure" found in the chemotypes of several therapeutic classes.

Oncology: Kinase Inhibition (Hinge Binding)

The pyrazine ring is a proven scaffold for ATP-competitive inhibitors.

-

Mechanism: The pyrazine nitrogen atoms form hydrogen bonds with the backbone NH of the kinase "hinge" region.[1]

-

Role of the Scaffold: The (1-Pyrazin-2-yl-ethylamino) tail projects the acetic acid moiety into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups without disrupting the primary binding mode.

Metabolic Disease: IDH1/2 Inhibition

Mutant Isocitrate Dehydrogenase (IDH) inhibitors often utilize heteroaryl-ethylamine scaffolds to fill specific hydrophobic pockets in the allosteric binding site.

-

Relevance: The chiral methyl group (from the ethyl chain) is critical for stereoselective fit into the IDH binding cleft, displacing water molecules and increasing binding entropy.

Infectious Disease: Anti-Tubercular Agents

Pyrazinamide is a first-line TB drug. Derivatives containing the (1-Pyrazin-2-yl-ethylamino) motif are explored to overcome resistance.

-

Mechanism: The scaffold acts as a precursor that penetrates the Mycobacterium tuberculosis cell wall, where it may be hydrolyzed or act as a competitive inhibitor of fatty acid synthase I (FAS-I).

Synthesis & Manufacturing Protocol

Objective: Scalable synthesis of this compound via Reductive Amination.

Reaction Workflow (DOT Diagram)

Figure 1: Step-wise synthesis via reductive amination. This route ensures the preservation of the pyrazine ring integrity.

Detailed Protocol

-

Imine Formation:

-

Dissolve 2-Acetylpyrazine (1.0 eq) and Glycine Ethyl Ester Hydrochloride (1.2 eq) in anhydrous Dichloroethane (DCE).

-

Add Triethylamine (1.2 eq) to liberate the free amine.

-

Stir at room temperature for 1 hour under Nitrogen atmosphere.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines over ketones.

-

Allow to warm to RT and stir for 12 hours.

-

-

Workup:

-

Quench with saturated NaHCO₃. Extract with DCM (3x).

-

Dry organic layer over Na₂SO₄ and concentrate to yield the ethyl ester intermediate.

-

-

Hydrolysis:

-

Dissolve the ester in THF:Water (1:1).

-

Add LiOH·H₂O (2.0 eq) and stir at RT for 2 hours.

-

Critical Step: Acidify carefully to pH 4-5 using 1N HCl to precipitate the zwitterionic product or purify via ion-exchange chromatography (Dowex 50W).

-

Experimental Validation: Self-Validating Assays

To confirm the utility of this scaffold in a drug discovery campaign, the following assays are standard.

Ligand Efficiency Assessment (Surface Plasmon Resonance)

This protocol validates the binding affinity of the fragment before optimization.

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Immobilization: Target protein (e.g., Kinase domain) coupled via amine coupling.

-

Injection: Inject this compound at concentrations ranging from 10 µM to 1 mM.

-

Validation Metric: Since fragments have low affinity (mM range), look for fast on/off rates (square wave sensorgrams). Calculate Ligand Efficiency (LE) :

. Target LE > 0.3.

Metabolic Stability (Microsomal Assay)

Validates the stability of the pyrazine ring against oxidation compared to a phenyl analog.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Control: Testosterone (High clearance), Warfarin (Low clearance).

-

Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS (MRM mode).

-

Success Criteria:

min indicates the pyrazine confers superior stability over a phenyl ring (which is prone to CYP450 hydroxylation).

Biological Interaction Network

The following diagram illustrates how this scaffold interacts within a theoretical binding pocket, highlighting its dual role as a hydrogen bond acceptor and a vector for solubilizing groups.

Figure 2: Pharmacophore mapping. The pyrazine anchors the molecule, while the acid tail allows for extension into solvent space.

Future Outlook & Strategic Recommendations

-

Fragment-Based Design: Use this molecule as a starting fragment. The acid group can be converted to amides to grow the molecule into adjacent sub-pockets.

-

PROTAC Linkers: The acetic acid terminus is an ideal attachment point for E3 ligase ligands (e.g., Cereblon binders), utilizing the pyrazine to target the protein of interest.

-

Stereochemistry: Investigate both (R) and (S) enantiomers early. The methyl group on the ethyl linker often dictates potencies with >100-fold differences in chiral environments (e.g., IDH1).

References

-

Pyrazine Scaffolds in Kinase Inhibitors

-

IDH1/2 Inhibitor Chemistry

- Title: Discovery of Mutant IDH1 Inhibitors for Oncology (P

- Source: WIPO / Google P

-

URL:[3]

-

Peptidomimetic Synthesis

- Title: Reductive Amination in the Synthesis of Unn

- Source: Organic Process Research & Development.

-

URL:[Link]

-

Pyrazine Physicochemical Properties

- Title: Heterocycles in Drug Discovery: Pyrazines.

- Source: Wiley Online Library.

-

URL:[Link]

Sources

Engineering Pyrazine-Functionalized Peptoids: Synthesis, Mechanisms, and Therapeutic Applications

The Peptoid Paradigm and Pyrazine Pharmacophores

The development of peptidomimetics has fundamentally shifted the landscape of drug discovery by addressing the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. Among these, peptoids (oligo-N-substituted glycines) stand out. By shifting the side chain from the alpha-carbon to the amide nitrogen, peptoids eliminate the backbone chiral center and remove hydrogen-bond donors, resulting in highly flexible, protease-resistant, and cell-permeable oligomers.

Integrating heterocyclic pharmacophores into the peptoid backbone expands their structural diversity and biological utility. Pyrazine (a 1,4-diazine) is a particularly privileged scaffold. Its low pKa, strong hydrogen-bond accepting capabilities, and unique electron-deficient aromatic system make it an ideal candidate for metal chelation and conformational restriction. When pyrazine derivatives are incorporated into N-substituted glycines, they yield potent therapeutic agents, most notably in the treatment of anemia and neurodegenerative diseases.

Mechanistic Rationale for Pyrazine Incorporation

The strategic inclusion of pyrazine into N-substituted glycines is not merely structural; it is driven by precise mechanistic goals in target binding. A primary application of these derivatives is the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PH) .

HIF-PH enzymes are iron-dependent dioxygenases that regulate the degradation of HIF-1α. Under normoxic conditions, HIF-PH utilizes Fe²⁺ and 2-oxoglutarate to hydroxylate HIF-1α, marking it for proteasomal degradation. Pyrazine-containing N-substituted glycines act as structural mimics of 2-oxoglutarate. The nitrogen atom of the pyrazine ring, in tandem with the adjacent carbonyl oxygen of the peptoid backbone, forms a highly stable bidentate coordination complex with the active-site Fe²⁺. This chelation halts enzyme activity, stabilizing HIF-1α, which subsequently translocates to the nucleus to upregulate erythropoietin (EPO) transcription—a critical mechanism for treating chronic anemia (1).

Fig 1. Mechanism of HIF-1α stabilization via pyrazine-peptoid mediated enzyme inhibition.

Synthetic Workflows: The Submonomer Approach

The synthesis of sequence-defined pyrazine-peptoids relies on the submonomer solid-phase synthesis method pioneered by Zuckermann. Instead of using pre-synthesized protected amino acids, the peptoid chain is elongated through a two-step cycle: acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine.

The Causality of Halogen Selection

A critical challenge arises when incorporating unprotected heterocycles like pyrazine. In standard peptoid synthesis, monobromoacetic acid (MBA) is the preferred acylating agent because the bromide ion is an excellent leaving group, facilitating rapid amination. However, the unprotected nitrogen atoms in the pyrazine ring are nucleophilic. Using MBA leads to severe off-target N-alkylation of the pyrazine ring, causing chain branching and drastically reducing purity (2).

To circumvent this, we substitute MBA with monochloroacetic acid (MCA) . The chloride ion is a poorer leaving group than bromide. This subtle attenuation of electrophilicity at the α-carbon is perfectly calibrated: it is unreactive toward the weakly nucleophilic pyrazine nitrogen (preventing branching) but remains sufficiently reactive to undergo displacement by the highly nucleophilic primary amine during the amination step (3).

Fig 2. Solid-phase submonomer synthesis workflow for pyrazine-containing peptoids.

Quantitative Yield & Purity Analysis

The impact of transitioning from MBA to MCA during the synthesis of heterocyclic N-substituted glycines is profound. The table below summarizes the empirical data demonstrating the superiority of MCA for pyrazine and related heterocyclic submonomers.

| Acylation Reagent | Halogen Leaving Group | Purity Range (%) | Overall Yield Range (%) | Off-Target N-Alkylation Risk |

| Monobromoacetic Acid (MBA) | Bromide (Br⁻) | 10 – 87% | 43 – 93% | High (Unprotected Pyrazine) |

| Monochloroacetic Acid (MCA) | Chloride (Cl⁻) | 78 – 95% | 71 – 92% | Low (Controlled Reactivity) |

Data derived from the comparative synthesis of heterocyclic NSG 5-mers. [2]

Self-Validating Protocol: Solid-Phase Synthesis of Pyrazine-Peptoids

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed-loop, self-validating system. Every chemical input has a specific mechanistic purpose, and the workflow includes mandatory quality control checkpoints.

Step 1: Resin Swelling and Deprotection

-

Action : Swell 0.1 mmol of Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF (v/v) for 20 minutes at room temperature. Wash extensively with DMF (5 × 3 mL).

-

Causality : Swelling maximizes the surface area of the polymer matrix. Piperidine performs a base-catalyzed β-elimination to remove the Fmoc protecting group, exposing the primary amine required for the initial acylation.

Step 2: Controlled Acylation

-

Action : Add a solution of monochloroacetic acid (MCA) (1.2 M) and N,N'-diisopropylcarbodiimide (DIC) (1.2 M) in DMF to the resin. Incubate for 30 minutes at 37°C under microwave assistance. Wash with DMF (5 × 3 mL).

-

Causality : DIC activates the carboxylic acid of MCA, forming an highly reactive O-acylisourea intermediate. As established, MCA is strictly utilized over MBA to prevent the premature alkylation of previously incorporated pyrazine residues.

Step 3: Nucleophilic Displacement (Amination)

-

Action : Add the pyrazine-containing primary amine (e.g., pyrazin-2-ylmethanamine) (1.0 M in DMF) to the resin. Incubate for 60 minutes at 37°C. Wash with DMF (5 × 3 mL).

-

Causality : The primary amine acts as a nucleophile, displacing the chloride leaving group via an Sₙ2 mechanism to form the N-substituted glycine monomer.

Step 4: Iterative Elongation & Cleavage

-

Action : Repeat Steps 2 and 3 for the desired sequence length. Cleave the final oligomer using 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours. Precipitate in cold diethyl ether.

-

Causality : TFA cleaves the acid-labile Rink amide linker. TIPS is crucial here; it acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich pyrazine rings by highly reactive cleavage byproducts.

Step 5: System Validation (Quality Control)

-

Action : Analyze the crude precipitate via LC-MS and RP-HPLC.

-

Validation Logic : The LC-MS must confirm the exact mass of the target pyrazine-peptoid without +58 Da (carboxymethylation) or +14 Da (methylation) adducts, which would indicate off-target alkylation. If RP-HPLC purity is <75%, it indicates incomplete amination, triggering an automatic double-coupling protocol for Step 3 in subsequent syntheses.

Conclusion

The intersection of peptoid chemistry and pyrazine pharmacophores represents a highly fertile ground for drug development. By understanding the intricate electronic properties of the pyrazine ring, researchers can rationally design synthetic protocols—such as the strategic substitution of chloroacetic acid for bromoacetic acid—that yield high-purity, sequence-defined oligomers. These N-substituted glycine derivatives offer unparalleled stability and precise spatial arrangements, making them highly effective modulators of complex biological targets like HIF prolyl hydroxylases.

References

-

Incorporation of Heterocycles into the Backbone of Peptoids to Generate Diverse Peptoid-Inspired One Bead One Compound Libraries Source: National Institutes of Health (NIH) / PMC URL:[4]

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives Source: National Institutes of Health (NIH) / PMC URL:[3]

-

N-substituted glycine derivatives: Hydroxylase Inhibitors Source: Google Patents (FibroGen / Akebia Therapeutics) URL:[1]

-

Peptoids as potential therapeutics Source: SciSpace / Bioorganic & Medicinal Chemistry URL:[2]

Sources

- 1. DK2124565T3 - N-substituted glycine derivatives: Hydroxylase Inhibitors - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporation of Heterocycles into the Backbone of Peptoids to Generate Diverse Peptoid-Inspired One Bead One Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Coordination Chemistry & Ligand Properties of (1-Pyrazin-2-yl-ethylamino)-acetic acid

The following technical guide provides an in-depth analysis of (1-Pyrazin-2-yl-ethylamino)-acetic acid , a specialized ligand scaffold with significant potential in bioinorganic chemistry and rational drug design.

This guide synthesizes structural analysis, coordination mechanics, and synthetic protocols, designed for researchers in medicinal chemistry and metallodrug development.

Executive Summary

This compound (hereafter referred to as Pz-Ala-Gly ) is a tridentate, monoanionic ligand belonging to the class of heterocyclic aminopolycarboxylates. Structurally analogous to the well-studied N-(2-pyridyl)amino acids, this molecule introduces a pyrazine ring in place of pyridine, significantly altering the electronic density and acid-base properties of the donor system.

Its core utility lies in its ability to form stable [N,N,O] chelate complexes with transition metals (Cu, Zn, Pt, Pd), making it a critical scaffold for:

-

Metallodrug Development: Tuning the lipophilicity and redox potential of antitumor complexes.

-

Chiral Resolution: The C1-ethyl stereocenter allows for the synthesis of enantiopure complexes for asymmetric catalysis.

-

Molecular Imaging: As a chelator for radiometals (e.g.,

) where rapid kinetics and intermediate stability are required.

Molecular Architecture & Donor Profile

The ligand comprises three distinct functional units: a pyrazine heteroaromatic ring, a chiral ethylamine linker, and a glycine carboxylate tail.

Structural Specifications

-

IUPAC Name: N-[1-(Pyrazin-2-yl)ethyl]glycine

-

Molecular Formula:

-

Molecular Weight: 181.19 g/mol

-

Chirality: The C1 carbon (attached to the pyrazine and amine) is a chiral center, existing as

and

Electronic Donor Properties

The ligand acts as a tridentate chelator involving three donor atoms:

-

Pyrazine Nitrogen (

): A borderline soft/hard donor. Unlike pyridine, the pyrazine ring is electron-deficient ( -

Secondary Amine Nitrogen (

): A hard, sigma-donor. The basicity is modulated by the electron-withdrawing pyrazine ring. -

Carboxylate Oxygen (

): A hard, anionic donor responsible for charge neutralization.

Predicted Acid-Base Constants (pKa)

Based on structural homologs (e.g., N-(2-pyridylmethyl)glycine):

| Functional Group | Predicted pKa | Notes |

|---|---|---|

| Carboxylate (-COOH) | 2.1 – 2.4 | Deprotonates first; anchors metal binding electrostatically. |

| Pyrazine Nitrogen (

Coordination Modes & Metal Specificity[1]

The ligand forms two fused 5-membered chelate rings upon coordination, creating a thermodynamically stable "pincer" geometry.

The [N,N,O] Binding Mode

The primary coordination mode is facial (fac) , where the metal ion is bound by the pyrazine nitrogen, the amine nitrogen, and one carboxylate oxygen.

Stability Rationale:

-

Chelate Effect: The formation of two 5-membered rings provides significant entropic stabilization.

-

Hemilability: The pyrazine nitrogen is a weaker donor than the amine or carboxylate. In catalytic cycles, the

bond can dissociate transiently to open a coordination site for substrate binding without complete ligand detachment.

Metal Ion Selectivity

-

Copper(II) (

): Forms highly stable square-planar or square-pyramidal complexes. The electron-deficient pyrazine ring stabilizes lower oxidation states (Cu(I)) better than pyridine analogs, potentially useful in redox-active drugs. -

Platinum(II) / Palladium(II) (

): Forms square planar complexes

Visualization: Coordination Geometry

The following diagram illustrates the formation of the [N,N,O] complex with a generic divalent metal (M).

Caption: Schematic of the tridentate [N,N,O] coordination forming two stable 5-membered chelate rings.

Synthesis & Characterization Protocols

The synthesis of this compound utilizes a Reductive Amination strategy. This pathway is preferred over direct alkylation to prevent over-alkylation (formation of quaternary ammonium salts).

Synthetic Workflow (Reductive Amination)

Reagents:

-

Precursor A: Acetylpyrazine (1-(Pyrazin-2-yl)ethan-1-one) [CAS: 22047-25-2]

-

Precursor B: Glycine methyl ester hydrochloride [CAS: 5680-79-5]

-

Reducing Agent: Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or Dichloromethane (DCM) with catalytic Acetic Acid.

Step-by-Step Protocol:

-

Imine Formation (Dehydration):

-

Dissolve Acetylpyrazine (1.0 eq) and Glycine methyl ester HCl (1.1 eq) in anhydrous Methanol.

-

Add

(1.0 eq) to neutralize the HCl salt. -

Add molecular sieves (3Å) or

to absorb water and drive the equilibrium toward the imine (Schiff base). -

Stir: 4–6 hours at Room Temperature (RT).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Slowly add

(1.5 eq). Note: Perform in a fume hood; generates HCN if acidified. -

Allow to warm to RT and stir overnight (12h).

-

-

Hydrolysis (Ester Cleavage):

-

The intermediate is the methyl ester. To obtain the free acid, treat with aqueous LiOH (2.0 eq) in THF/Water (1:1).

-

Stir for 2 hours.

-

Acidify to pH 3–4 with 1M HCl to precipitate the zwitterionic ligand or extract into organic solvent.

-

-

Purification:

-

Recrystallization from Ethanol/Water or purification via ion-exchange chromatography (Dowex 50W) is recommended to remove boron salts.

-

Analytical Validation

-

NMR (D

-

Mass Spectrometry (ESI+): Expected

peak at m/z 182.2.

Applications in Drug Development[2]

Antitumor Metallodrugs (Pt/Pd)

Complexes of the type

-

Mechanism: The "dangling" pyrazine ring (if monodentate) or the planar fused system (if tridentate) can interact with DNA via

-stacking. -

Advantages: The chiral methyl group at the C1 position introduces steric bulk perpendicular to the coordination plane, which can reduce deactivation by glutathione (GSH) in the cytosol.

PD-1/PD-L1 Inhibition

Recent literature (See Ref 3) highlights the use of small-molecule aromatic ethylene derivatives as inhibitors of the PD-1/PD-L1 pathway. The (1-Pyrazin-2-yl-ethylamino) scaffold mimics the steric and H-bonding features of peptide residues found in the native interface, serving as a peptidomimetic fragment.

SAR Visualization (Structure-Activity Relationship)

Caption: Structure-Activity Relationship (SAR) flow demonstrating how specific structural features translate to biological function.

References

-

PubChem Compound Summary. "[(Pyrazin-2-ylmethyl)-amino]-acetic acid" (Structural Analog). National Center for Biotechnology Information. Accessed Feb 26, 2026.

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Applications." (Synthetic Methodology).[1][2][3][4][5]

-

Google Patents. "Small-molecule inhibitor of PD-1/PD-L1 (EP3943083A1)." (Application Context).

-

Mabrouk, E. H., et al. "Coordination chemistry of pyrazine derivatives." ResearchGate. (Coordination Principles).

-

Chemical Papers. "Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes." (Metal Stability Data).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]

- 5. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]

Solubility profile of (1-Pyrazin-2-yl-ethylamino)-acetic acid in organic solvents

[1]

Executive Summary & Compound Identity

This compound (Systematic Name: N-[1-(pyrazin-2-yl)ethyl]glycine) represents a class of amphoteric, zwitterionic building blocks often utilized in peptide mimetics and pharmaceutical intermediate synthesis.[1] Its solubility behavior is governed by the competition between its polar zwitterionic core (glycine moiety) and the aromatic, moderately lipophilic pyrazine heterocycle.[2][3][4]

Physicochemical Identity[4][5]

-

Structure: Pyrazine ring linked to a chiral ethylamine chain, N-substituted with acetic acid.[2][4]

-

Molecular Formula:

(Approx.[2][3][4] MW: 181.19 g/mol ).[2][3][4] -

Key Functional Groups:

Implication: In neutral media, this compound exists primarily as a zwitterion (

Predictive Solubility Profile

The following data summarizes the predicted thermodynamic solubility profile based on Structure-Property Relationships (SPR) of analogous pyrazine-amino acid conjugates (e.g., N-(pyrazin-2-ylmethyl)glycine).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water (pH 7.[1]0) | High (>50 mg/mL) | Zwitterionic solvation is thermodynamically favorable in high-dielectric media.[2][3][4] |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice; standard solvent for stock solutions.[4] |

| Alcohols | Methanol, Ethanol | Moderate (10–30 mg/mL) | H-bonding capability supports dissolution; solubility improves significantly with heating ( |

| Chlorinated | Dichloromethane (DCM) | Low (<1 mg/mL) | Insufficient polarity to overcome zwitterionic electrostatic forces.[4] |

| Ethers/Alkanes | THF, Hexane, Toluene | Insoluble | Lipophilicity of the ethyl-pyrazine group is insufficient to solubilize the polar glycine head.[2][4] |

| Acidic Organics | 0.1 M HCl in MeOH | Very High | Protonation of the carboxylate collapses the zwitterion, forming a soluble cationic salt.[4] |

Critical Application Note: For biological assays, prepare stock solutions in 100% DMSO . For chemical synthesis or crystallization, use Methanol/Water mixtures or acid-modified alcohols.[2][3][4]

Experimental Protocol: Solubility Determination

As exact literature values for this specific intermediate are often proprietary, the following Standard Operating Procedure (SOP) is designed to generate a validated solubility curve. This protocol distinguishes between Kinetic Solubility (fast, for screening) and Thermodynamic Solubility (accurate, for formulation).[2][3]

Workflow Visualization

The following diagram outlines the decision logic and workflow for solubility profiling.

Figure 1: Decision tree for determining thermodynamic solubility of zwitterionic intermediates.

Detailed Methodology

Method A: Kinetic Solubility (High Throughput)

Best for: Early-stage biological screening.[1]

-

Preparation: Dispense 10 mg of compound into a clear vial.

-

Titration: Add DMSO in 20

L increments, vortexing for 30 seconds between additions. -

Endpoint: Record the volume required to achieve a clear solution.

-

Calculation:

.[2][3]

Method B: Thermodynamic Equilibrium (Gold Standard)

Best for: Process chemistry and formulation.[2]

-

Saturation: Add excess solid (

50 mg) to 1 mL of solvent (Water, MeOH, or Buffer).[2][4] -

Equilibration: Agitate at 25°C for 24 hours (use a thermomixer).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22

m PTFE or Nylon filter (Avoid Cellulose Acetate for organics).[2][3][4] -

Quantitation (HPLC):

Critical Factors Affecting Solubility

pH Dependence (The "U" Curve)

As an amino acid derivative, the solubility profile follows a U-shaped curve relative to pH.[2][3][4]

-

pH < 2 (Acidic): Protonation of the amine and pyrazine ring (

) -

pH 4–7 (Isoelectric Point - pI): Net neutral zwitterion (

) -

pH > 10 (Basic): Deprotonation of carboxylic acid (

) and amine (

Salt Formation Strategy

If the free acid form proves difficult to process in organic media, converting the compound to a salt is the standard remediation:[2][3][4]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62763044, [(Pyrazin-2-ylmethyl)-amino]-acetic acid.[2][3][5] Retrieved from [Link][2][3][5]

-

Jencks, W.P., & Regenstein, J. (2010). Ionization Constants of Acids and Bases.[2][4] Handbook of Biochemistry and Molecular Biology.[2][3][4] (Reference for Pyrazine pKa values).

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[2][3][4] European Journal of Pharmaceutical Sciences.[2][3][4] (Methodology for zwitterion solubility profiling).

Sources

- 1. americanelements.com [americanelements.com]

- 2. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 3. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 4. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [(Pyrazin-2-ylmethyl)-amino]-acetic acid | C7H9N3O2 | CID 62763044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacophore modeling of (1-Pyrazin-2-yl-ethylamino)-acetic acid analogs

An In-Depth Technical Guide: Pharmacophore Modeling of (1-Pyrazin-2-yl-ethylamino)-acetic Acid Analogs: From Hypothesis Generation to Virtual Screening

Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and biologically active compounds.[1][2] Their prevalence stems from the pyrazine ring's ability to engage in key molecular interactions, including hydrogen bonding and aromatic stacking, while also offering a versatile scaffold for chemical modification.[3] The specific class of this compound analogs presents a rich chemical space for exploring new therapeutic agents.

When the three-dimensional structure of the biological target is unknown or ambiguous, ligand-based pharmacophore modeling becomes an indispensable tool.[4][5] It allows us to distill the essential three-dimensional arrangement of chemical features shared by a set of known active molecules.[6] This resulting "pharmacophore" is not a real molecule but an abstract model—a molecular key—that represents the necessary interactions for biological activity.[7] This guide details the end-to-end workflow for generating such a model for our pyrazine analogs, a process that, when executed with rigor, can significantly accelerate the discovery of novel lead compounds by focusing screening efforts on molecules with a higher probability of being active.[8][9]

Foundational Concepts: Ligand-Based vs. Structure-Based Modeling

Pharmacophore modeling can be broadly categorized into two approaches: structure-based and ligand-based.[5]

-

Structure-Based Pharmacophore Modeling (SBPM): This method is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available.[10] The model is derived directly from the key interaction points observed between the protein and a bound ligand within the active site.[11]

-

Ligand-Based Pharmacophore Modeling (LBPM): In the absence of a target structure, this approach relies on a set of known active ligands.[4] The core assumption is that these molecules share a common binding mode and therefore possess a common set of 3D chemical features responsible for their activity.[5]

This guide will focus exclusively on the ligand-based approach, as it is the most applicable scenario when initiating a discovery program without a confirmed protein structure.

The Core Workflow: A Self-Validating Protocol

A robust pharmacophore modeling project is an iterative and self-validating process. Each step is designed to build upon the last, with clear causality and integrated validation checks to ensure the final model is statistically significant and predictive.

Caption: End-to-end workflow for ligand-based pharmacophore modeling.

Phase 1: Dataset Preparation

The quality of the input data dictates the quality of the output model. This phase is arguably the most critical.

Protocol:

-

Ligand Collection: Compile a dataset of this compound analogs with experimentally determined biological activity (e.g., IC50 or Ki values) against a single target. The dataset should exhibit structural diversity and a wide range of activity values (at least 3-4 orders of magnitude).

-

Data Curation & Standardization:

-

Rationale: Inconsistent chemical representations can introduce significant errors. This step ensures uniformity.

-

Convert all 2D structures to 3D.

-

Standardize protonation states (e.g., at a physiological pH of 7.4) and tautomers.

-

Convert activity data to a consistent logarithmic scale (e.g., pIC50 = -log(IC50)).

-

-

Set Division:

-

Rationale: A model must be validated on data it has not seen before to prove its predictive power.[12]

-

Divide the dataset into a training set (typically 70-80% of the compounds) used to build the model, and a test set (the remaining 20-30%) used for external validation.

-

Ensure that the test set contains a representative sample of the structural diversity and activity range of the full dataset.

-

Phase 2: Pharmacophore Model Generation

This phase translates the 2D chemical structures into 3D pharmacophoric hypotheses.

Protocol:

-

Conformational Analysis:

-

Rationale: Small molecules are flexible. To identify a common 3D arrangement of features, we must first explore the accessible low-energy 3D conformations for each molecule in the training set.[13]

-

For each molecule in the training set, generate a diverse ensemble of low-energy conformers using tools like OMEGA (OpenEye) or the conformational search modules in software like Schrödinger Maestro or MOE.[14]

-

-

Pharmacophoric Feature Definition:

-

Rationale: We abstract the detailed atomic structure into a simplified set of key interaction types.

-

Define the chemical features to be considered. The most common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HYP), Aromatic Rings (AR), and Positive/Negative Ionizable centers.[15][16] For our pyrazine analogs, the pyrazine nitrogen atoms are key potential HBAs, the secondary amine could be an HBD, and the pyrazine ring itself is an AR feature.

-

-

Hypothesis Generation:

-

Rationale: The algorithm searches for 3D arrangements of pharmacophoric features that are common to the most active molecules in the training set.

-

Using a program like Phase (Schrödinger), Catalyst (BIOVIA), or LigandScout, generate pharmacophore hypotheses.[11][15] These programs superimpose the conformers of active molecules to find common feature arrangements.[13]

-

Typically, the software will generate a set of top-scoring hypotheses (e.g., 10 hypotheses) based on how well they align the active compounds.[15]

-

Caption: Abstracting a chemical structure into a 3D pharmacophore model.

Phase 3: Rigorous Model Validation

A generated hypothesis is useless without validation; this step establishes its trustworthiness and predictive capability.[11]

Protocol:

-

Internal Test Set Prediction:

-

Rationale: The first test of a model's utility is its ability to predict the activity of the compounds held back in the test set.[17]

-

For each hypothesis, screen the test set molecules and predict their activity based on how well they fit the model.

-

Calculate the predictive correlation coefficient (r²_pred) between the experimental and predicted activities for the test set. A high r²_pred (e.g., > 0.6) indicates good predictive power.[18]

-

-

Statistical Validation (Fischer's Randomization Test):

-

Rationale: This test assesses the statistical significance of the model by checking if the correlation between structure and activity arose by chance.[17]

-

The software shuffles the activity values of the training set compounds and attempts to build new hypotheses. If the original, unshuffled model is significantly better than the numerous models from the randomized data, it is considered statistically robust. A confidence level of 95-99% is typically sought.

-

-

Güner-Henry (GH) Score Method:

-

Rationale: This method evaluates how well the model enriches active compounds from a database containing a mix of actives and known inactives (decoys).

-

A database containing the active compounds and a much larger set of decoy molecules is screened with the pharmacophore hypothesis. The GH score (ranging from 0 to 1) is calculated based on the percentage of actives found in the hit list and the enrichment factor. A GH score > 0.7 indicates a very good model capable of distinguishing actives from inactives.[19]

-

Table 1: Hypothetical Validation Metrics for Top Pharmacophore Models

| Hypothesis ID | Features | r² (Training Set) | q² (Cross-validated) | r²_pred (Test Set) | GH Score | Fischer Test (Confidence) |

| ADHRR.1 | 2A, 1D, 2R | 0.91 | 0.85 | 0.88 | 0.82 | 99% |

| AADHR.2 | 3A, 1D, 1R, 1H | 0.88 | 0.81 | 0.79 | 0.75 | 95% |

| DHRR.3 | 1D, 1H, 3R | 0.85 | 0.75 | 0.71 | 0.71 | 95% |

| (A=Acceptor, D=Donor, H=Hydrophobic, R=Aromatic Ring) |

Based on these hypothetical results, ADHRR.1 would be selected as the final, validated model for subsequent applications due to its superior performance across all validation metrics.

Phase 4: Application in Virtual Screening

The ultimate goal of creating a pharmacophore model is to use it as a 3D query to find new molecules with potential biological activity.[6][8]

Protocol:

-

Database Preparation: Select one or more large compound libraries for screening (e.g., ZINC, Enamine REAL, or an internal corporate database). Prepare the database by generating 3D conformers for each molecule.

-

Pharmacophore-Based Screening:

-

Rationale: The validated pharmacophore model acts as a filter to rapidly discard the vast majority of molecules in a database that do not possess the required features in the correct 3D orientation.[9]

-

Use the selected pharmacophore model (e.g., ADHRR.1) as a 3D query to screen the prepared database.

-

The output is a "hit list" of molecules that fit the pharmacophore query.[20]

-

-

Post-Screening Filtering & Hit Selection:

-

Rationale: The initial hit list may still be large. Further filtering is required to select the most promising candidates for experimental testing.

-

Apply additional filters, such as drug-likeness criteria (e.g., Lipinski's Rule of Five), ADMET property predictions, and molecular docking into a hypothesized binding site if a target model is available.[21]

-

Visually inspect the top-scoring hits to assess their chemical novelty and synthetic feasibility. The final selection of compounds should be purchased or synthesized for in vitro biological evaluation.

-

Conclusion and Future Directions

This guide has outlined a rigorous, step-by-step methodology for the development and validation of a ligand-based pharmacophore model for this compound analogs. By adhering to a self-validating protocol that emphasizes data quality and statistical robustness, researchers can generate a powerful computational tool. This validated model serves as a highly effective filter for virtual screening, enabling the efficient identification of novel, structurally diverse hit compounds.[6][16]

The integration of this workflow into early-stage drug discovery programs can substantially reduce the time and cost associated with identifying high-quality lead candidates, ultimately accelerating the path toward new therapeutics. Future work could involve using the identified hits to build more refined structure-based models once a biological target is confirmed, further advancing the drug design cycle.

References

- Vertex AI Search. (2022). Drug Design by Pharmacophore and Virtual Screening Approach - PMC.

- Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.

- Patsnap Synapse. (2025).

- PMC. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.

- ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery.

- Frontiers. (n.d.). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors.

- PMC. (n.d.). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening.

- MDPI. (2019).

- ACS Publications. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening.

- Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling.

- PubMed. (2019).

- Genomatics. (2026). Pharmacophore Modeling and Mapping | Methodology & Protocol.

- Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.

- Elsevier. (2015). Chapter 21.

- PMC. (n.d.). 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT)

- MDPI. (2015). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors.

- Fiveable. (2025). Pharmacophores.

- Frontiers. (n.d.).

- bioRxiv. (2018). The Integration of Pharmacophore-based 3D QSAR Modeling and Virtual Screening in Safety Profiling.

- Taylor & Francis. (2009).

- ScienceDirect. (n.d.). Pharmacophore methods.

- PMC. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity.

- J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling.

- Slideshare. (n.d.). Pharmacophore modeling | PDF.

- Drug Discovery Pro. (n.d.).

- MDPI. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.

- ResearchGate. (2018). (PDF)

- Inte:Ligand. (n.d.).

- ResearchGate. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase.

- ResearchGate. (n.d.).

- Inte:Ligand. (n.d.).

- J's Blog. (2024). Schrodinger-Notes—Target-based Pharmacophore Modeling.

- TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.

- Slideshare. (n.d.). Pharmacophore modeling and docking techniques.

- Inte:Ligand. (n.d.).

- PMC. (n.d.). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.

- Dove Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.

- RSC Publishing. (n.d.).

- ScienceDirect. (2011).

- PharmacologyOnLine. (2011).

- PubMed. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs.

- PMC. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 5. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. wpage.unina.it [wpage.unina.it]

- 8. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. fiveable.me [fiveable.me]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. GIL [genomatics.net]

- 14. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 15. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]

- 16. tandfonline.com [tandfonline.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dovepress.com [dovepress.com]

Methodological & Application

Synthesis of (1-Pyrazin-2-yl-ethylamino)-acetic acid via reductive amination

Application Note: Optimized Synthesis of (1-Pyrazin-2-yl-ethylamino)-acetic acid

Abstract & Core Directive

This application note details a robust, scalable protocol for the synthesis of This compound , a critical secondary amine building block often used in peptidomimetics and kinase inhibitor design.

Unlike generic protocols, this guide addresses the specific challenges of the pyrazine moiety —specifically its electron-deficient nature and potential for side reactions during reduction. The recommended pathway utilizes Sodium Triacetoxyborohydride (STAB) in a one-pot reductive amination with Glycine Methyl Ester , followed by controlled hydrolysis. This "Protect-React-Deprotect" strategy is selected over direct reaction with glycine to ensure homogeneity and yield consistency.

Retrosynthetic Analysis & Strategy

To synthesize the target efficiently, we disconnect the C-N bond secondary to the pyrazine ring.

-

Target: this compound

-

Precursors: 2-Acetylpyrazine (Electrophile) + Glycine Methyl Ester Hydrochloride (Nucleophile).

Strategic Rationale:

-

Reagent Choice (STAB): Sodium triacetoxyborohydride is chosen over Sodium Cyanoborohydride (NaBH3CN) due to its lower toxicity and superior selectivity.[6] STAB reduces imines/iminiums faster than ketones, minimizing the reduction of the starting material (2-acetylpyrazine) to the alcohol [1, 2].

-

Solubility Control: Free glycine is zwitterionic and insoluble in the organic solvents (DCE, THF) required for efficient STAB reduction. Using the methyl ester hydrochloride ensures the amine is soluble, allowing for a homogeneous reaction.

-

Pyrazine Stability: The pyrazine ring is electron-deficient. Harsh reducing conditions (e.g., H2/Pd, LAH) can reduce the heteroaromatic ring. STAB is mild and chemoselective, leaving the pyrazine core intact [3].

Experimental Workflow Visualization

The following diagram outlines the reaction pathway and critical process decision points.

Caption: Figure 1. Step-wise synthetic workflow for the reductive amination of 2-acetylpyrazine.

Detailed Experimental Protocol

Phase 1: Reductive Amination (Synthesis of the Ester Intermediate)

Reagents:

-

2-Acetylpyrazine (1.0 equiv)

-

Glycine Methyl Ester Hydrochloride (1.2 equiv)

-

Triethylamine (Et3N) (1.2 equiv) – Critical to free the amine salt.

-

Acetic Acid (AcOH) (1.0 equiv) – Catalyzes imine formation.

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or THF (anhydrous) – Solvent.

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Glycine Methyl Ester HCl (1.2 equiv) in anhydrous DCE (0.2 M concentration relative to ketone).

-

Free Basing: Add Et3N (1.2 equiv) and stir for 10 minutes at room temperature. The mixture may remain slightly cloudy.

-

Substrate Addition: Add 2-Acetylpyrazine (1.0 equiv) followed by Acetic Acid (1.0 equiv). Stir for 30–60 minutes to allow the imine/iminium equilibrium to establish.

-

Note: 2-Acetylpyrazine is less reactive than aldehydes; this pre-stirring period is crucial for yield.

-

-

Reduction: Cool the mixture slightly to 0°C (optional, but recommended to control exotherm). Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C) under nitrogen. Monitor by LC-MS or TLC. Reaction is typically complete in 4–16 hours.

-

Checkpoint: Look for the disappearance of the ketone (m/z 122) and appearance of the amine ester (m/z ~196).

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup: Extract the aqueous layer with Dichloromethane (DCM) (3x). Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: The crude ester is often pure enough for hydrolysis. If necessary, purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Phase 2: Ester Hydrolysis (Deprotection)

Reagents:

-

Crude Methyl Ester (from Phase 1)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)

-

Solvent: THF / Water (3:1 ratio)

Procedure:

-

Dissolve the crude ester in THF/Water (3:1).

-

Add LiOH·H2O (2.0 equiv).

-

Stir at room temperature for 1–3 hours. Monitor by LC-MS for conversion of Ester (M+) to Acid (M-14).

-

Isolation (Isoelectric Precipitation):

-

Carefully adjust the pH of the solution to ~6–7 using 1M HCl.

-

The zwitterionic product often precipitates at this stage.

-

If precipitate forms: Filter, wash with cold water and ether.

-

If no precipitate: Evaporate THF, lyophilize the aqueous residue, and purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid) or Ion-Exchange Chromatography (Dowex).

-

Data Summary & Validation Criteria

| Parameter | Specification / Expectation | Notes |

| Appearance | White to off-white solid | Pyrazines can yellow upon oxidation; store under inert gas. |

| LC-MS (ESI+) | [M+H]+ = 182.09 | Calculated Mass: 181.09 |

| 1H NMR (D2O) | Pyrazine: ~8.5–8.7 ppm (m, 3H) CH-Me: ~4.5 ppm (q, 1H) Methyl: ~1.6 ppm (d, 3H) Glycine CH2: ~3.5 ppm (s/d, 2H) | The quartet at ~4.5 ppm confirms the reduction of the ketone to the CH-NH linkage. |

| Yield | 65% – 85% (Over 2 steps) | Yield losses primarily occur during the isolation of the polar zwitterion. |

Troubleshooting Guide

-

Issue: Low Conversion of Ketone.

-

Cause: Steric hindrance or poor imine formation.

-

Solution: Increase Acetic Acid to 2.0 equiv or add activated Molecular Sieves (4Å) during the imine formation step (Step 3) to drive equilibrium.

-

-

Issue: Formation of Alcohol Side Product (1-(pyrazin-2-yl)ethanol).

-

Cause: Direct reduction of ketone before imine formation.

-

Solution: Ensure STAB is added after the 30-60 min imine equilibration period. Do not use NaBH4; it is too aggressive.

-

-

Issue: Product Solubility in Water.

-

Cause: The final amino acid is highly polar.

-

Solution: Avoid aqueous extraction in Phase 2. Use Lyophilization or Resin purification (Diaion HP-20 or similar).

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][5] Link

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Properties and Applications." Organic-Chemistry.org. Link

-

Sato, N., et al. "Studies on pyrazines.[7] Synthetic approach, stability and tautomerism."[7] Journal of the Chemical Society, Perkin Transactions 1, 1997.[7] Link

-

Merck Millipore. "Sodium Triacetoxyborohydride Application Note." Merck. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents [patents.google.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Using (1-Pyrazin-2-yl-ethylamino)-acetic acid as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of (1-Pyrazin-2-yl-ethylamino)-acetic acid in Peptidomimetic Synthesis

Executive Summary

This compound (structurally defined as N-[1-(Pyrazin-2-yl)ethyl]glycine) is a specialized heterocyclic building block utilized in the synthesis of peptidomimetics, kinase inhibitors, and protease inhibitors.[1][2][3][4][5] Its structure combines a lipophilic, electron-deficient pyrazine ring with a polar glycine linker, bridging the gap between aromatic stacking capability and aqueous solubility.

This guide addresses the specific challenges associated with this intermediate: zwitterionic solubility issues , steric hindrance at the secondary amine, and racemization risks at the chiral ethyl center.[5]

Chemical Profile & Pharmaceutical Significance

The pyrazine moiety serves as a bioisostere for benzene or pyridine, offering unique electrostatic properties due to its two nitrogen atoms (1,4-diazine).[5]

| Property | Specification / Characteristic | Relevance to Drug Design |

| Structure | Pyrazine ring attached to a chiral ethylamine, N-linked to acetic acid.[1][2][3][4] | Scaffold for "hinge-binding" in kinase inhibitors [1].[1][2][3][4][6] |

| Electronic State | Electron-deficient aromatic ring (π-deficient).[1][2][3][4] | Reduces metabolic oxidation compared to phenyl rings; lowers logP [2].[2][3][4] |

| Basicity (pKa) | Pyrazine N: ~0.6; Secondary Amine: ~8-9; Carboxyl: ~2-3.[1][2][3][4] | Exists as a zwitterion at neutral pH, complicating extraction into organic solvents.[5] |

| Key Application | Peptidomimetics (e.g., Bortezomib analogs), Anti-tubercular agents.[5] | The secondary amine allows for the introduction of constrained conformational bias in peptide backbones.[4] |

Application Note: Overcoming Synthetic Challenges

Challenge 1: Zwitterionic Insolubility

Issue: As a zwitterion, the compound is insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in pure alcohols, leading to poor reactivity in standard coupling protocols.[5] Solution: Break the zwitterionic lattice using "In-Situ Lipophilization" .[1][2][3][4]

-

Protocol: Do not use the free acid directly in DCM. Instead, pre-activate the compound in a polar aprotic solvent (DMF or NMP) with a silylating agent (BSA or TMSCl) or use the ester derivative followed by hydrolysis.[5]

Challenge 2: Steric Hindrance at the Secondary Amine

Issue: The ethyl group at the

Experimental Protocols

Protocol A: N-Acylation of this compound

Target: Coupling the secondary amine to a carboxylic acid partner (R-COOH).[1][2][3][4]

Reagents:

-

Intermediate: this compound ethyl ester (preferred for solubility).[1][2][3][4]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3][4][5]

Step-by-Step Methodology:

-

Activation: In a flame-dried flask, dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.2 M).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes under

. -

Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange.[2][3][4] Stir for 10 minutes to form the active ester.[2][3][4]

-

Amine Addition: Add this compound ethyl ester (1.0 equiv).

-

Note: If using the free acid zwitterion, add 2.0 equiv of BSA (Bis(trimethylsilyl)acetamide) first to solubilize it as the silyl ester.[5]

-

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[1][2][3][4]

-

Checkpoint: If conversion is <50% after 4 hours, heat to 40°C.[5]

-

-

Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat.

, and brine.[4][5] Dry over

Protocol B: Deprotection & Purification (Saponification)

Target: Hydrolysis of the ester to yield the free acid pharmaceutical intermediate.[5]

-

Dissolution: Dissolve the crude ester from Protocol A in THF:Water (3:1).[2][3][4]

-

Hydrolysis: Add LiOH (2.0 equiv) at 0°C. Stir at RT for 2 hours.

-

Neutralization: Carefully adjust pH to ~3-4 using 1N HCl.

-

Isolation:

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for handling this zwitterionic intermediate.

Caption: Workflow for integrating zwitterionic pyrazine intermediates into peptide backbones, highlighting solubility management.

Quality Control & Analytical Standards

HPLC Method for Pyrazine Derivatives: Pyrazines are polar and basic.[2][3][4] Standard C18 methods may result in peak tailing.[2][3][4]

-

Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.[4][5]

-

Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 9.[2][3][4]0) — Basic pH suppresses protonation of the pyrazine, improving peak shape.[5]

-

Detection: UV at 260–270 nm (Pyrazine

transition).[2][3][4][5]

References

-

Vertex Pharmaceuticals. (2022).[2][3][4] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Institutes of Health (PMC).[2][3][4] Available at: [Link]

-

ChemGuide. (2023).[2][3][4] The Acid-Base Behaviour of Amino Acids and Zwitterions. Available at: [Link][3][4][5]

Sources

- 1. 159470-82-3|Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 2. 10328-52-6 | N,N'-(1,4-Phenylene)bis(2-bromoacetamide) | Benzene Compounds | Ambeed.com [ambeed.com]

- 3. [(Pyrazin-2-ylmethyl)-amino]-acetic acid | C7H9N3O2 | CID 62763044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. benchchem.com [benchchem.com]

Strategic Functionalization of Pyrazine Scaffolds with Ethylamino-Acetic Acid Moieties

Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The incorporation of amino acid motifs into heteroaromatic scaffolds is a cornerstone of modern peptidomimetic drug design. The pyrazine ring, a "privileged scaffold" found in FDA-approved therapeutics like Bortezomib (Velcade) and Pyrazinamide , offers unique electronic properties that can be exploited for rapid diversification.

Functionalizing pyrazine with ethylamino-acetic acid (

-

Solubility Enhancement: The ionizable carboxylic acid tail improves aqueous solubility (

modulation). -

Conformational Control: The

-ethyl group restricts rotation around the -

Vector Exploration: The acetic acid moiety acts as a handle for further derivatization (e.g., amide coupling) to access solvent-exposed pockets in kinase or protease targets.

This guide details the two primary synthetic pathways to achieve this linkage: Nucleophilic Aromatic Substitution (

Strategic Analysis: Electronic Governing Principles

To successfully functionalize pyrazine, one must understand its inherent reactivity. Pyrazine is electron-deficient due to the inductive withdrawal of two para-oriented nitrogen atoms.[1]

The "Para-Nitrogen" Activation Rule

Unlike pyridine, where activation is moderate, the second nitrogen in pyrazine significantly lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack.

-

C2/C3 Positions: These are the "hotspots" for nucleophilic attack in halopyrazines.

-

Regioselectivity Rules:

-

Symmetrical Dihalides (e.g., 2,3-dichloropyrazine): Attack occurs at C2 (equivalent to C3).

-

Asymmetrical Substrates:

-

C2-EWG (e.g., -CN, -COOR): Directs nucleophilic attack to C5 (para to the activating group).

-

C2-EDG (e.g., -OMe, -Me): Directs nucleophilic attack to C3 (ortho to the EDG), often counter-intuitively, due to specific orbital coefficient distributions [1].

-

-

Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: 2-chloropyrazines, 2,3-dichloropyrazines, and electron-deficient analogs.

Mechanism: Addition-Elimination via a Meisenheimer Complex.

Materials

-

Substrate: 2-Chloropyrazine (1.0 equiv)

-

Nucleophile:

-Ethylglycine ethyl ester hydrochloride (1.2 equiv)-

Note: The ester form is strictly required. The free acid will chelate metals or form zwitterions that reduce nucleophilicity in organic solvents.

-

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent: DMSO (High dielectric constant stabilizes the transition state) or NMP.

Step-by-Step Protocol

-

Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 2-chloropyrazine (100 mg, 0.87 mmol) in anhydrous DMSO (2.0 mL).

-

Addition: Add

-ethylglycine ethyl ester hydrochloride (190 mg, 1.05 mmol). -

Activation: Add DIPEA (455 µL, 2.61 mmol) dropwise. The solution may warm slightly.

-

Reaction: Seal the vial and heat to 100°C for 4–6 hours.

-

Optimization: For unreactive substrates, use Microwave irradiation: 140°C for 30 mins [2].

-

-

Monitoring: Check via LC-MS. Look for the parent mass + mass of amine - HCl.